4'-Methoxyacetophenone oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

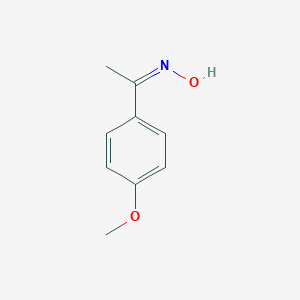

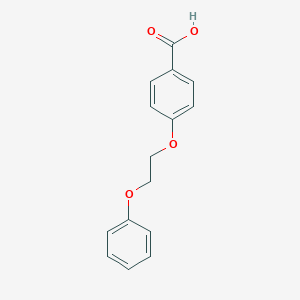

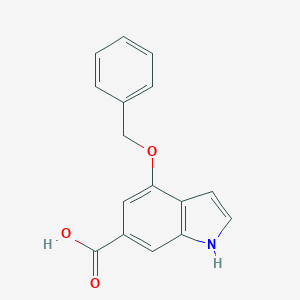

4’-Methoxyacetophenone oxime is a chemical compound with the molecular formula C9H11NO2 . It is a member of the class of acetophenones that is acetophenone substituted by a methoxy group at position 4 .

Molecular Structure Analysis

The molecular structure of 4’-Methoxyacetophenone oxime consists of a methoxy group (-OCH3) attached to the phenyl ring of acetophenone at the para position (4th position), and an oxime group (-C=N-OH) attached to the carbonyl carbon .Physical And Chemical Properties Analysis

4’-Methoxyacetophenone oxime has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .科学的研究の応用

Antibacterial Agents

Oximes, particularly those based on cephalosporins, have been recognized for their antibacterial properties. They are effective against both Gram-positive and Gram-negative pathogens, with some derivatives like cefuroxime and cefpodoxime being FDA-approved antibiotics .

Synthesis of α-Bromo Ketones

Oximes derived from acetophenone can be used in α-bromination reactions to synthesize α-bromo ketones, which are valuable intermediates in organic synthesis .

Formation of N-Containing Heterocycles

Due to their reactivity towards photocatalysis and transition metals, oximes serve as starting materials for synthesizing N-containing heterocycles, which are important in pharmaceutical chemistry .

Dynamic Covalent Networks

Oximes can be combined with esters and urethanes to create Covalent Adaptable Networks (CANs) with tunable dynamic properties. This application is significant in materials science for developing adaptable and self-healing materials .

作用機序

Target of Action

4’-Methoxyacetophenone oxime, also known as 4-Methoxyacetophenone oxime, is a complex organic compound It’s known that oximes, in general, can react with aldehydes or ketones to form more stable compounds .

Mode of Action

It’s known that oximes, such as 4’-Methoxyacetophenone oxime, can act as nucleophiles, reacting with other compounds in a process that is essentially irreversible . This reaction forms the oxime and results in the dehydration of the adduct .

Biochemical Pathways

Oxime ethers, a class of compounds to which 4’-methoxyacetophenone oxime belongs, have been found to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .

Result of Action

It’s known that 4’-methoxyacetophenone can undergo biocatalytic enantioselective reduction to yield (s)-1-(4-methoxyphenyl) ethanol . This suggests that 4’-Methoxyacetophenone oxime may have similar reactivity and could potentially be involved in similar reactions.

Action Environment

It’s known that the compound can form explosive mixtures with air on intense heating , suggesting that temperature and atmospheric conditions could potentially influence its stability and reactivity.

Safety and Hazards

将来の方向性

Oximes, including 4’-Methoxyacetophenone oxime, have diverse applications in medicinal and materials chemistry. They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . Future research directions may include exploring these properties further and developing new methodologies based on oxime starting materials .

特性

IUPAC Name |

(NE)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOHMWCSTKXDLH-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine | |

Q & A

Q1: What is the structural significance of 4'-methoxyacetophenone oxime in chelating resins?

A1: 4'-Methoxyacetophenone oxime plays a crucial role as a ligand in the formation of chelating resins. [] The molecule contains an oximino group (-N=OH) and a phenolic hydroxyl group (-OH). These groups act as binding sites for metal ions, enabling the resin to capture and remove specific metals from solutions. [] The research highlights that the metal ions, including Co(II), Ni(II), and Cu(II), coordinate with the resin through the nitrogen atom of the oximino group and the oxygen atom of the phenolic hydroxyl group. []

Q2: How does the incorporation of 4'-methoxyacetophenone oxime into a formaldehyde resin impact its metal-binding properties?

A2: The study demonstrates that incorporating 4'-methoxyacetophenone oxime into a formaldehyde resin results in a material with enhanced metal chelating capabilities. [] The researchers synthesized two resins: one using 2-hydroxy-4-methoxyacetophenone-formaldehyde and the other using 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde. [] By analyzing the metal chelates formed with Co(II), Ni(II), and Cu(II), they found a metal-to-ligand ratio of 1:2, indicating the presence of two binding sites from the ligand for each metal ion. [] This highlights the role of the oxime group and the phenolic hydroxyl group in creating a strong chelating environment within the resin matrix.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)

![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)

![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)